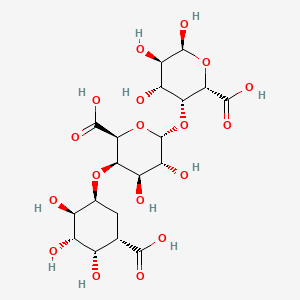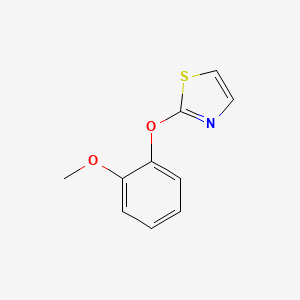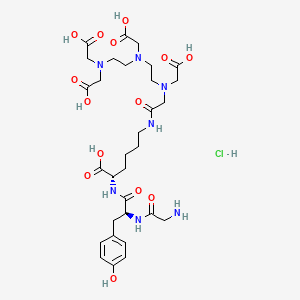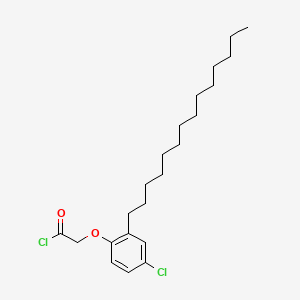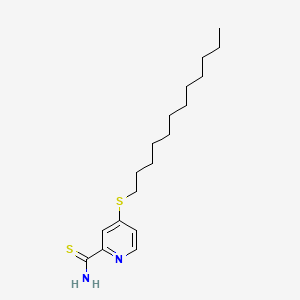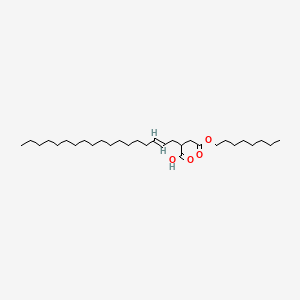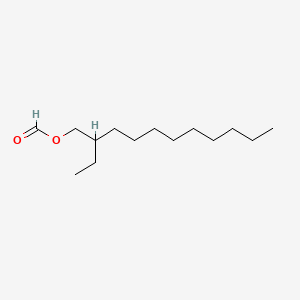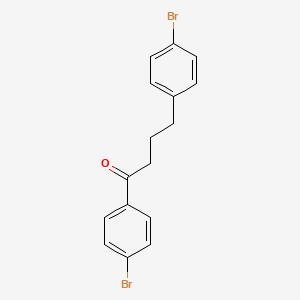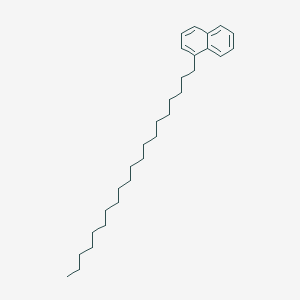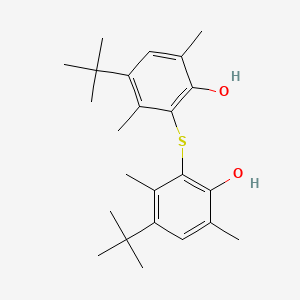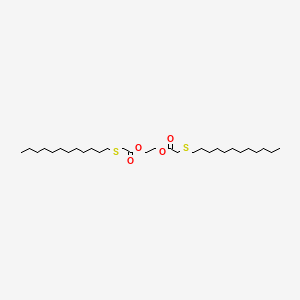
Bis(2-hydroxyethyl)ammonium hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium hydrogen maleate typically involves the reaction of maleic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Maleic Acid+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium hydrogen maleate
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality control throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)ammonium hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)ammonium hydrogen maleate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of environmentally friendly lubricants and additives.
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)ammonium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis(2-hydroxyethyl)ammonium hydrogen maleate include:
- Bis(2-hydroxyethyl)ammonium erucate
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications. Its ability to undergo different chemical reactions and its potential use in environmentally friendly products highlight its distinctiveness compared to similar compounds .
Propriétés
Numéro CAS |
50909-06-3 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H4O4/c6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h5-7H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
XFPBYAYVIIVRTQ-WLHGVMLRSA-N |
SMILES isomérique |
C(CO)NCCO.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C(CO)NCCO.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
111-42-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


